molecular formula C10H9BrF3NOS B14064389 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one

Katalognummer: B14064389
Molekulargewicht: 328.15 g/mol
InChI-Schlüssel: QZTXQYSAZRWJEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethylthio group, which is known for its unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals

Vorbereitungsmethoden

The synthesis of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the trifluoromethylation of a suitable aromatic precursor, followed by bromination and subsequent amination . The reaction conditions often involve the use of strong bases and specific catalysts to ensure high yields and purity. Industrial production methods may employ continuous flow reactors to optimize reaction conditions and scale up the production .

Analyse Chemischer Reaktionen

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-2-one stands out due to its unique combination of functional groups. Similar compounds include:

    1-(4-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one: Lacks the thio group, resulting in different reactivity and applications.

    1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-2-one:

The presence of the trifluoromethylthio group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C10H9BrF3NOS

Molekulargewicht

328.15 g/mol

IUPAC-Name

1-[4-amino-3-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NOS/c11-5-7(16)3-6-1-2-8(15)9(4-6)17-10(12,13)14/h1-2,4H,3,5,15H2

InChI-Schlüssel

QZTXQYSAZRWJEG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CC(=O)CBr)SC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.